molecular formula C17H11N5 B10897765 2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10897765
M. Wt: 285.30 g/mol
InChI Key: CXLWTMYXVJNLIO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that combines the structural features of indole, triazole, and quinazoline. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of indole derivatives with quinazoline precursors under acidic or basic conditions. For instance, the condensation of 3-(1H-indol-3-yl)-1,2,4-triazole with quinazoline derivatives can be achieved using glacial acetic acid as a solvent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes the preparation of intermediate compounds, followed by cyclization and purification steps. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazoline ring, often facilitated by halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated quinazoline derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline involves interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to the combination of indole, triazole, and quinazoline rings, which confer distinct biological activities. Its structural complexity allows for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C17H11N5

Molecular Weight

285.30 g/mol

IUPAC Name

2-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H11N5/c1-3-7-14-11(5-1)13(9-18-14)16-20-17-12-6-2-4-8-15(12)19-10-22(17)21-16/h1-10,18H

InChI Key

CXLWTMYXVJNLIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

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